(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile
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Overview
Description
(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an aminoacetaldehyde diethyl acetal.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated isoquinoline derivative.
Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using reagents like methyl iodide and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the hydroxy, methyl, and amino groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy, methyl, and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15N3O |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
6-[(3-hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c1-10(9-18)8-17-12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17-18H,8-9H2,1H3 |
InChI Key |
GFXUJYJYWLBARP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC2=C(C=C1)C(=NC=C2)C#N)CO |
Origin of Product |
United States |
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